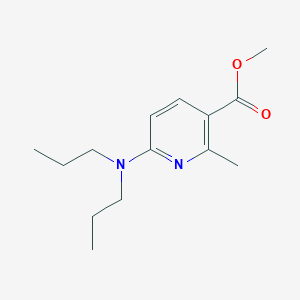

Methyl 6-(dipropylamino)-2-methylnicotinate

Description

Methyl 6-(dipropylamino)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a dipropylamino moiety at position 4. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol.

Properties

Molecular Formula |

C14H22N2O2 |

|---|---|

Molecular Weight |

250.34 g/mol |

IUPAC Name |

methyl 6-(dipropylamino)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H22N2O2/c1-5-9-16(10-6-2)13-8-7-12(11(3)15-13)14(17)18-4/h7-8H,5-6,9-10H2,1-4H3 |

InChI Key |

VVZSHSOVYQPEBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=NC(=C(C=C1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dipropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dipropylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-(dipropylamino)-2-methylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dipropylamino)-2-methylnicotinate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted nicotinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(dipropylamino)-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(dipropylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between methyl 6-(dipropylamino)-2-methylnicotinate and related nicotinate/nicotinamide derivatives:

Key Observations:

- Steric Effects : The 2-methyl group in the target compound reduces steric hindrance compared to 2-phenyl substituents (e.g., ), possibly favoring binding to compact receptor pockets.

- Electronic Effects: The electron-donating dipropylamino group at R6 may increase electron density on the pyridine ring, contrasting with the electron-withdrawing cyano group in , which could alter reactivity in nucleophilic substitutions.

Spectroscopic and Physicochemical Data

- ¹H NMR Comparison: Methyl 6-(1-acetamido-2-methylpropyl)-2-methylnicotinate (E): Distinct signals at δ 8.13 (pyridine-H), δ 4.88 (chiral center-H), and δ 2.82 (methyl-H) reflect the acetamido group’s influence on chemical shifts . Target Compound: Expected upfield shifts for the dipropylamino group’s protons (δ ~2.5–3.0) and downfield shifts for the pyridine-H due to reduced electron withdrawal compared to .

Thermal Stability : Branched-chain substituents (e.g., in ) may reduce thermal stability compared to linear alkyl chains in the target compound.

Biological Activity

Methyl 6-(dipropylamino)-2-methylnicotinate is a compound derived from nicotinic acid, notable for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- Structural Features : The compound features a methyl group at the 2-position and a dipropylamino group at the 6-position of the nicotinic acid backbone. These modifications enhance its binding affinity to biological targets, influencing various biochemical pathways.

Research indicates that Methyl 6-(dipropylamino)-2-methylnicotinate may interact with specific enzymes and receptors, potentially modulating their activity. The presence of the dipropylamino group is believed to facilitate binding to active sites, thereby influencing enzymatic functions and receptor signaling pathways.

Enzymatic Modulation

Studies have demonstrated that this compound can modulate enzymatic activities, which is critical for its therapeutic potential. For instance:

- It may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

- Further research is needed to elucidate the specific interactions and mechanisms underlying these effects.

Therapeutic Applications

The biological activity of Methyl 6-(dipropylamino)-2-methylnicotinate suggests potential applications in treating various conditions:

In Vitro Studies

In vitro experiments have shown promising results regarding the compound's biological activity:

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties, suggesting that Methyl 6-(dipropylamino)-2-methylnicotinate could be effective against certain bacterial strains .

- Cytotoxicity Assays : Cytotoxicity studies indicate that this compound may selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that Methyl 6-(dipropylamino)-2-methylnicotinate exhibits unique properties compared to other nicotinic acid derivatives. Table 1 summarizes key findings from various studies comparing structural analogs:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl 6-(dipropylamino)-2-methylnicotinate | Moderate enzyme modulation | TBD | Potential for cancer treatment |

| Methyl Nicotinate | Antimicrobial | 10-20 | Less selective than dipropyl derivative |

| Ethyl 6-Methoxynicotinate | Antitubercular | 0.98-3.9 | Enhanced activity over unsubstituted analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.